Histamine H3 Receptor Binding Affinity: 2‑Methoxyphenyl vs. Unsubstituted Phenyl Analog
In a curated bioactivity database, 1-(2-methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea displayed a binding IC50 of 0.2 nM at the human histamine H3 receptor, whereas the corresponding unsubstituted phenyl analogue exhibited an IC50 of 12 nM under comparable assay conditions [1]. The 60‑fold improvement underscores the quantitative impact of the ortho‑methoxy substitution on receptor engagement.
| Evidence Dimension | Histamine H3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.2 nM |
| Comparator Or Baseline | 1-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea; IC50 = 12 nM |
| Quantified Difference | 60‑fold higher affinity for the target compound |
| Conditions | Human H3 receptor binding assay (radioligand displacement) |
Why This Matters
A 60‑fold gain in receptor affinity directly translates to lower compound requirements in cellular assays and potentially reduced off‑target liability, making the 2‑methoxyphenyl variant the superior choice for H3‑directed studies.
- [1] IDRB Lab Bioactivity Database – Histamine H3 receptor IC50 data for C22H30N4OS thiourea derivatives. View Source
